molecular formula C8H8FNO B1425039 Methyl (4-fluorophenyl)imidoformate CAS No. 1283244-51-8

Methyl (4-fluorophenyl)imidoformate

Cat. No. B1425039
M. Wt: 153.15 g/mol
InChI Key: QBPRSVYEYXRRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (4-fluorophenyl)imidoformate” is a chemical compound that is used for research purposes . It is available for purchase from various suppliers .

Scientific Research Applications

Fluorescent Chemosensors

Research on compounds like 4-Methyl-2,6-diformylphenol (DFP) demonstrates the development of fluorescent chemosensors for detecting a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting that compounds with similar structural features could be explored for similar applications (Roy, 2021).

Pharmacological Applications

The literature review on Methylene Blue underlines its use in intraoperative fluorescent imaging, indicating a potential area where structurally related compounds might find applications. The exploration of fluorescent properties and the challenges faced in surgical techniques highlight the importance of fluorescence in medical diagnostics and treatment (Cwalinski et al., 2020).

Organic Synthesis

The practical synthesis of related compounds like 2-Fluoro-4-bromobiphenyl showcases the relevance of such molecules in manufacturing pharmaceuticals like flurbiprofen, indicating a possible area of application for "Methyl (4-fluorophenyl)imidoformate" in the synthesis of pharmaceuticals or as an intermediate in organic synthesis (Qiu et al., 2009).

DNA Methylation Studies

Research on DNA methylation and its role in cell-type deconvolution and disease progression suggests another potential application area. The ability to use chemical compounds to influence or detect methylation states opens up possibilities in genetics and epigenetics research (Titus et al., 2017).

Fluorescent Dye Toxicity

The review on the toxicity of organic fluorophores used in molecular imaging, including their cytotoxicity and in vivo toxicity, is crucial for understanding the safety and application limits of new compounds in clinical settings. This research area is vital for compounds intended for diagnostic or therapeutic purposes in humans (Alford et al., 2009).

properties

IUPAC Name

methyl N-(4-fluorophenyl)methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPRSVYEYXRRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-fluorophenyl)imidoformate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.